molecular formula C12H10N4OS B2815057 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 901273-03-8

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No. B2815057
CAS RN: 901273-03-8
M. Wt: 258.3
InChI Key: COJVYSKLPBQXLU-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine family . These heterocyclic molecules comprise a triazole ring fused to a pyridine ring . They are found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents . They can also be used as molecular chemosensors for metal ions, anions, and amino acids .


Synthesis Analysis

The synthesis of this compound involves an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite is used as the oxidant and ethanol as a solvent, making the process a clean, green approach . The reaction is performed at room temperature for 3 hours, and then the heterocycle is isolated in an analytically pure form by extraction, followed by passing the crude product mixture through a small plug of alumina .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . There are multiple isomers which differ by the location of the nitrogen atoms and the nature of the ring fusion .


Chemical Reactions Analysis

The chemical reactions involving this compound are centered around the use of oxoammonium salts and their corresponding nitroxide analogs as reagents and catalysts . Some synthetic routes involve an oxidative ring closure , while others employ a transition metal catalysis .

Scientific Research Applications

Antitumor Applications

  • Derivatives of "3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol" exhibit significant antineoplastic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. This suggests their potential as core structures for developing new effective anticancer agents (Yanchenko et al., 2020).

Antibacterial and Antifungal Activities

  • Some synthesized derivatives have shown promising antibacterial activity against various microorganisms, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli, indicating their potential in addressing bacterial infections (Anusevičius et al., 2015).
  • Molecular docking studies of certain derivatives confirmed the biological potential against antifungal targets, specifically 14-α-demethylase lanosterol, suggesting their use in antifungal applications (Fedotov et al., 2022).

Antimicrobial Evaluation

  • A comprehensive analysis of the antibacterial and insecticidal activities of newly synthesized compounds reveals significant promise in combating microbial infections and suggests an interaction between chemical structure and antibacterial activity (Holla et al., 2006).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . Additionally, cleaner, greener approaches to its synthesis could be explored .

properties

IUPAC Name

3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-17-9-4-2-8(3-5-9)12-14-13-10-6-7-11(18)15-16(10)12/h2-7H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVYSKLPBQXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

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